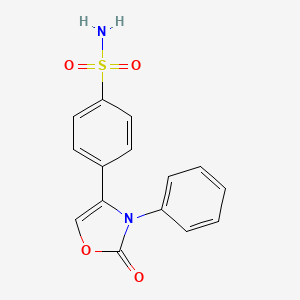
4-(2-Oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-oxo-3-phenyl-2,3-dihydrooxazol-4-yl)benzenesulfonamide is a heterocyclic compound that features both an oxazole ring and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxo-3-phenyl-2,3-dihydrooxazol-4-yl)benzenesulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzenesulfonamide with phenylglyoxal in the presence of a base, leading to the formation of the oxazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-oxo-3-phenyl-2,3-dihydrooxazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
4-(2-oxo-3-phenyl-2,3-dihydrooxazol-4-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anti-cancer properties.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability.
Mecanismo De Acción
The mechanism of action of 4-(2-oxo-3-phenyl-2,3-dihydrooxazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-oxo-3-ethyl-2,3-dihydrooxazol-4-yl)benzenesulfonamide
- 4-(2-oxo-3-methyl-2,3-dihydrooxazol-4-yl)benzenesulfonamide
Uniqueness
4-(2-oxo-3-phenyl-2,3-dihydrooxazol-4-yl)benzenesulfonamide is unique due to the presence of the phenyl group, which can influence its biological activity and chemical reactivity. This distinguishes it from similar compounds that may have different substituents on the oxazole ring, leading to variations in their properties and applications .
Propiedades
Número CAS |
221216-60-0 |
|---|---|
Fórmula molecular |
C15H12N2O4S |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
4-(2-oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H12N2O4S/c16-22(19,20)13-8-6-11(7-9-13)14-10-21-15(18)17(14)12-4-2-1-3-5-12/h1-10H,(H2,16,19,20) |
Clave InChI |
RPTFKXDBRBKHQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=COC2=O)C3=CC=C(C=C3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


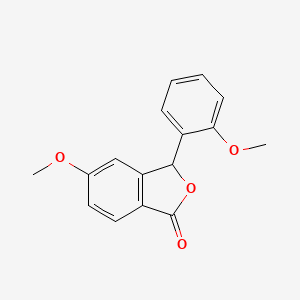
![2-(Methylthio)benzo[d]oxazole-5-acetonitrile](/img/structure/B12878363.png)
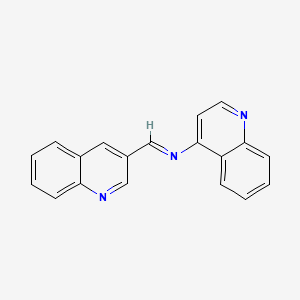
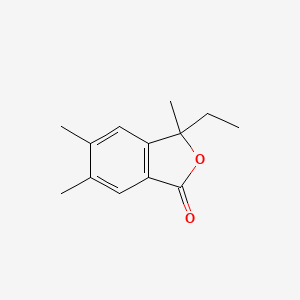



![Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-](/img/structure/B12878392.png)
![2-(Aminomethyl)-6-cyanobenzo[d]oxazole](/img/structure/B12878400.png)

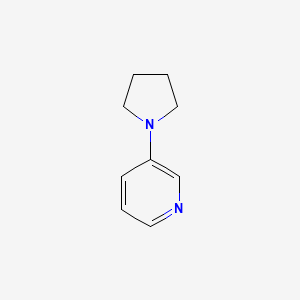


![1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12878444.png)
